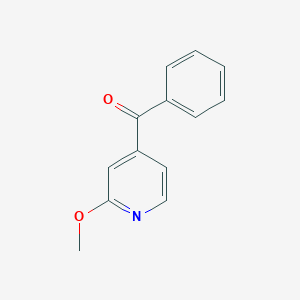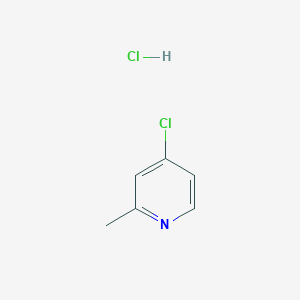
Methyl 3-formamidothiophene-2-carboxylate
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de l'OSM-S-69 implique plusieurs étapes, en commençant par la construction de l'échafaudage thiénopyrimidine. La thiénopyrimidone chlorée est utilisée dans une réaction de lithiation/halogénation pour introduire la fonctionnalité souhaitée tout en maintenant des rendements exploitables d'environ 50%. Une amine est introduite en position 4 à l'aide d'une solution d'hydroxyde d'ammonium dans un tube scellé à 120 °C
Analyse Des Réactions Chimiques
L'OSM-S-69 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'OSM-S-69 peut entraîner la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
Mécanisme d'action
Le mécanisme d'action exact de l'OSM-S-69 n'est pas entièrement compris. On pense qu'il cible des enzymes ou des protéines spécifiques au sein du parasite du paludisme, perturbant les processus biologiques essentiels et conduisant à la mort du parasite . L'activité du composé est censée impliquer des interactions avec des cibles moléculaires telles que les kinases ou les protéases, qui sont essentielles à la survie du parasite .
Applications De Recherche Scientifique
Mécanisme D'action
The exact mechanism of action of OSM-S-69 is not fully understood. it is believed to target specific enzymes or proteins within the malaria parasite, disrupting essential biological processes and leading to parasite death . The compound’s activity is thought to involve interactions with molecular targets such as kinases or proteases, which are critical for parasite survival .
Comparaison Avec Des Composés Similaires
L'OSM-S-69 peut être comparé à d'autres composés de la série des aminothiénopyrimidines, tels que l'OSM-S-106 et le TCMDC 132385. Ces composés partagent des caractéristiques structurales similaires mais diffèrent par leur activité biologique et leurs propriétés chimiques . Par exemple, il a été démontré que l'OSM-S-106 a une activité modérée contre les parasites du paludisme, tandis que le TCMDC 132385 présente une activité légère . La singularité de l'OSM-S-69 réside dans son motif de substitution et ses groupes fonctionnels spécifiques, qui contribuent à son activité biologique distincte et à son potentiel en tant qu'agent antipaludique .
Propriétés
IUPAC Name |
methyl 3-formamidothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-11-7(10)6-5(8-4-9)2-3-12-6/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYBTIGBOUMNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251179 | |
| Record name | Methyl 3-(formylamino)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16285-69-1 | |
| Record name | Methyl 3-(formylamino)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16285-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(formylamino)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiophenecarboxylic acid, 3-(formylamino)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
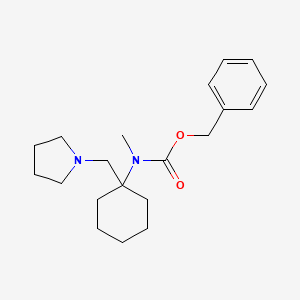




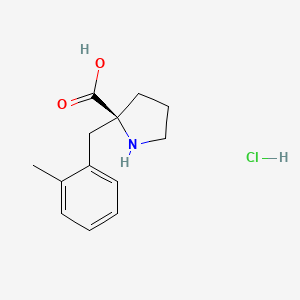
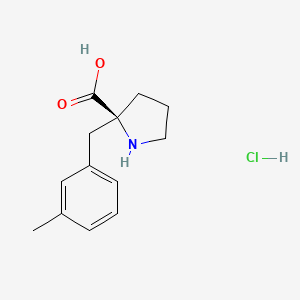
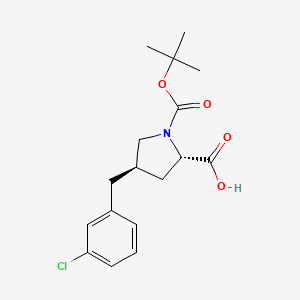
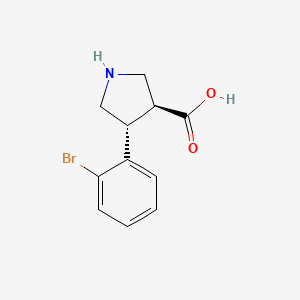


![2-(2,4-dichlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597138.png)
